molecular formula C11H13F2NO3S B2450997 3-(Difluoromethyl)-1-((3-methoxyphenyl)sulfonyl)azetidine CAS No. 2320503-92-0

3-(Difluoromethyl)-1-((3-methoxyphenyl)sulfonyl)azetidine

Cat. No. B2450997
CAS RN: 2320503-92-0
M. Wt: 277.29
InChI Key: ZBKWTQGFERFXCL-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-((3-methoxyphenyl)sulfonyl)azetidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biochemistry. This compound is a member of the azetidine family and has a unique chemical structure that makes it suitable for various applications.

Mechanism of Action

The exact mechanism of action of 3-(Difluoromethyl)-1-((3-methoxyphenyl)sulfonyl)azetidine is not fully understood. However, studies have shown that this compound can interact with various cellular targets, including enzymes and receptors, leading to the inhibition of cell growth and proliferation. Additionally, this compound can induce apoptosis, a process of programmed cell death, in cancer cells, which is a promising mechanism for the development of cancer treatments.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Difluoromethyl)-1-((3-methoxyphenyl)sulfonyl)azetidine depend on the concentration and duration of exposure. Studies have shown that this compound can induce DNA damage and oxidative stress in cancer cells, leading to cell death. Additionally, this compound can modulate the expression of various genes and proteins, leading to changes in cellular signaling pathways. However, the effects of this compound on normal cells and tissues are not well understood and require further investigation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(Difluoromethyl)-1-((3-methoxyphenyl)sulfonyl)azetidine is its potent antitumor activity, which makes it a promising candidate for the development of new cancer treatments. Additionally, this compound has a unique chemical structure that makes it suitable for various scientific research applications. However, the limitations of this compound include its complex synthesis method, low solubility in aqueous solutions, and potential toxicity to normal cells and tissues.

Future Directions

There are several future directions for the research and development of 3-(Difluoromethyl)-1-((3-methoxyphenyl)sulfonyl)azetidine. One of the primary directions is the optimization of the synthesis method to improve the yield and purity of the final compound. Additionally, further studies are needed to investigate the effects of this compound on normal cells and tissues and to determine the potential side effects of this compound. Furthermore, the development of novel drug delivery systems and the identification of new cellular targets for this compound can enhance its therapeutic potential.

Synthesis Methods

The synthesis of 3-(Difluoromethyl)-1-((3-methoxyphenyl)sulfonyl)azetidine is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 3-methoxyphenylsulfonyl chloride and difluoromethylamine in the presence of a base. This reaction results in the formation of the desired compound along with the release of hydrogen chloride gas. The purity and yield of the final compound depend on the reaction conditions and the quality of the starting materials.

Scientific Research Applications

The unique chemical structure of 3-(Difluoromethyl)-1-((3-methoxyphenyl)sulfonyl)azetidine makes it a promising candidate for various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry. Several studies have shown that this compound has potent antitumor activity and can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory, anti-viral, and anti-bacterial properties, which make it a potential candidate for the development of new drugs.

properties

IUPAC Name

3-(difluoromethyl)-1-(3-methoxyphenyl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO3S/c1-17-9-3-2-4-10(5-9)18(15,16)14-6-8(7-14)11(12)13/h2-5,8,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKWTQGFERFXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethyl)-1-((3-methoxyphenyl)sulfonyl)azetidine

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